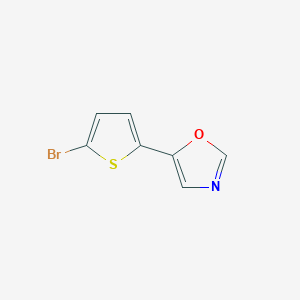

5-(5-Bromo-2-thienyl)-1,3-oxazole

描述

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the field of medicinal chemistry. mdpi.comresearchgate.net Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug design. researchgate.net Nitrogen, sulfur, and oxygen-containing heterocycles are particularly prominent in numerous FDA-approved drugs. nih.gov

The oxazole (B20620) ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a key structural component in a multitude of synthetic and naturally occurring molecules. nih.govchemeurope.com Its prevalence in medicinal chemistry stems from its ability to act as a bioisostere for amide bonds and to participate in various non-covalent interactions with biological targets like enzymes and receptors. nih.govnih.gov This versatility has led to the development of oxazole-containing compounds with a wide spectrum of biological activities. nih.govd-nb.info

Oxazole derivatives have been successfully developed as clinical drugs and candidates for treating a range of diseases. nih.gov Their therapeutic applications are extensive, highlighting the importance of this scaffold in drug discovery. d-nb.infonih.gov

Table 1: Pharmacological Activities of Oxazole-Based Molecules

| Pharmacological Activity | Examples of Oxazole Derivatives |

|---|---|

| Antibacterial | Oxazolidinones, Mubritinib nih.govnumberanalytics.com |

| Antifungal | Compounds active against Candida albicans nih.gov |

| Anti-inflammatory | Oxaprozin, Ditazole nih.gov |

| Antiviral | Compounds showing inhibition of viral replication nih.gov |

| Anticancer | Mubritinib (a tyrosine kinase inhibitor) nih.gov |

In the realm of organic synthesis, the oxazole ring serves as a valuable building block. chemeurope.comwikipedia.org For instance, Diels-Alder reactions involving oxazoles as dienes provide a well-established route to pyridines, which are precursors to essential molecules like vitamin B6. wikipedia.org Synthetic methods such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis are classic routes for preparing these important heterocyclic structures. nih.govwikipedia.org

Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is another privileged pharmacophore in medicinal chemistry. nih.govresearchgate.net Its structural features and versatile chemistry have cemented its role in drug discovery. The thiophene moiety is present in numerous FDA-approved drugs and is recognized for its ability to enhance drug-receptor interactions, partly due to the sulfur atom's capacity for hydrogen bonding. nih.gov

Thiophene derivatives are known to exhibit a wide array of biological activities. researchgate.netnih.govepa.gov The thiophene ring is often used as a bioisosteric replacement for phenyl rings in structure-activity relationship (SAR) studies, allowing for modulation of a compound's physicochemical properties. nih.gov However, it is also considered a "structural alert," as its metabolism can sometimes lead to reactive metabolites, a factor that must be carefully considered in drug design. acs.org

Table 2: Biological Activities of Thiophene-Based Compounds

| Biological Activity | Examples/Notes |

|---|---|

| Anti-inflammatory | Thiophene derivatives have shown activity superior to some NSAIDs. nih.gov |

| Anticancer | Thiophene-based compounds display significant antiproliferative activity. nih.govresearchgate.net |

| Antimicrobial | Thiophene derivatives are valuable scaffolds against infectious diseases. nih.govresearchgate.net |

| Antiviral | Including activity against HIV-1. researchgate.net |

The introduction of halogen atoms, particularly bromine, into heterocyclic structures is a widely used strategy in medicinal chemistry. nih.govmdpi.com Bromine substitution can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can alter lipophilicity, metabolic stability, and binding affinity to target proteins.

The presence of a bromine atom on a heterocyclic ring also provides a synthetic handle for further molecular elaboration. researchgate.net For example, bromo-substituted heterocycles are key intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecules with diverse functionalities. researchgate.net This synthetic utility is crucial for generating libraries of compounds for biological screening. The "halogen dance" reaction, a base-induced migration of a halogen, is a known transformation in bromo-oxazole systems, offering pathways to different isomers. nih.gov

Rationale for Investigating 5-(5-Bromo-2-thienyl)-1,3-oxazole

The specific structure of this compound is not an arbitrary combination of chemical motifs. Instead, it represents a targeted design to create a novel molecular scaffold with significant research potential.

The fusion of distinct heterocyclic moieties into a single molecule is a proven strategy for discovering new drug candidates with potentially enhanced or novel biological activities. researchgate.netnih.gov The compound this compound links the biologically active oxazole and thiophene rings. This combination hypothesizes a synergistic effect, where the resulting molecule may exhibit a unique biological profile that is distinct from its individual components. The linkage of these two pharmacophores could lead to compounds with improved efficacy, selectivity, or other desirable pharmacological properties. The synthesis of such linked heterocyclic systems, for instance through the reaction of a substituted thiophene aldehyde with tosylmethylisocyanide (TosMIC), is a feasible synthetic route. nih.gov

Given the rich pharmacology associated with its constituent parts, several research trajectories can be hypothesized for this compound.

Antimicrobial and Anticancer Screening: Based on the well-documented antimicrobial and anticancer properties of both oxazole and thiophene derivatives, a primary research avenue would be to evaluate this compound against a panel of bacterial, fungal, and cancer cell lines. nih.govnih.govnih.govresearchgate.netnih.gov

Use as a Synthetic Intermediate: The bromine atom at the 5-position of the thiophene ring is a prime site for synthetic modification. This makes the compound an attractive building block for creating a library of novel derivatives. Cross-coupling reactions could be employed to introduce a variety of substituents, allowing for extensive structure-activity relationship (SAR) studies to optimize biological activity.

Probe for Novel Biological Targets: The unique electronic and steric properties of the combined scaffold could enable it to interact with novel biological targets that are not addressed by existing drugs. High-throughput screening against a broad range of assays could uncover unexpected therapeutic applications.

Development of Anti-inflammatory Agents: With both parent heterocycles showing promise as anti-inflammatory agents, investigating the potential of this compound to modulate inflammatory pathways, such as COX and LOX, is a logical step. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

5-(5-bromothiophen-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-9-4-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBMDCXPLFCGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380057 | |

| Record name | 5-(5-BROMO-2-THIENYL)-1,3-OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-25-5 | |

| Record name | 5-(5-Bromo-2-thienyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321309-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-BROMO-2-THIENYL)-1,3-OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of the 5 5 Bromo 2 Thienyl 1,3 Oxazole Core

Transformations Involving the Bromo-Substituent

The bromine atom on the thiophene (B33073) ring is a key functional group that enables a variety of cross-coupling and substitution reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of 5-(5-bromo-2-thienyl)-1,3-oxazole, the bromine atom on the thiophene ring serves as an excellent leaving group for palladium-catalyzed coupling with various boronic acids or esters. This reaction facilitates the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at this position, leading to the synthesis of diverse biaryl and related compounds. tandfonline.com

The general applicability of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of biphenyl (B1667301) substituted oxazole (B20620) derivatives. For instance, the coupling of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenyl boronic acids highlights the utility of this reaction for creating complex molecular architectures. tandfonline.com While aryl chlorides were historically less reactive than bromides and iodides, the development of ligands like P(t-Bu)₃ and PCy₃ has enabled efficient coupling of aryl chlorides as well. nih.gov The typical reactivity order for aryl electrophiles in palladium-catalyzed cross-couplings is I > Br ≈ OTf >> Cl. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Starting Material | Coupling Partner | Catalyst/Ligand | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 5-(5-Phenyl-2-thienyl)-1,3-oxazole |

| This compound | 2-Thienylboronic acid | Pd₂(dba)₃/SPhos | 5-(5-(2-Thienyl)-2-thienyl)-1,3-oxazole |

| This compound | Methylboronic acid | Pd(OAc)₂/XPhos | 5-(5-Methyl-2-thienyl)-1,3-oxazole |

Nucleophilic aromatic substitution (SNAr) offers another pathway for functionalizing the brominated thiophene ring. This reaction involves the displacement of the bromide by a nucleophile. The success of SNAr reactions on thiophene rings is often dependent on the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. nih.gov The general mechanism proceeds through the formation of a Meisenheimer complex, an intermediate that is stabilized by such groups. nih.gov

While the oxazole ring itself can be considered an electron-withdrawing group, the reactivity of the 5-bromo-2-thienyl moiety in SNAr reactions can be influenced by various factors, including the nature of the nucleophile and the reaction conditions. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. nih.govacsgcipr.org For instance, reactions with amines like piperidine (B6355638) and pyrrolidine (B122466) have been studied on dinitro-thiophene derivatives. rsc.orgmdpi.com

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with distinct reactivity patterns at its different carbon positions.

The oxazole ring's electronic nature dictates its susceptibility to electrophilic and nucleophilic attack. Generally, electrophilic substitution on the oxazole ring is challenging unless an electron-releasing substituent is present. pharmaguideline.com When it does occur, it preferentially happens at the C5-position. tandfonline.comsemanticscholar.org The presence of electron-donating groups enhances the ring's electron density, making it more reactive towards electrophiles. numberanalytics.com

Nucleophilic substitution reactions on the oxazole ring are also uncommon and typically require the presence of a good leaving group. tandfonline.comsemanticscholar.org The order of reactivity for nucleophilic substitution of halogens on the oxazole ring is C2 >> C4 > C5. tandfonline.comsemanticscholar.org Electron-withdrawing groups on the ring can facilitate nucleophilic attack. numberanalytics.com However, in many cases, nucleophilic attack on the oxazole ring can lead to ring cleavage rather than substitution. pharmaguideline.com

Direct functionalization of the C-H bonds of the oxazole ring is a key strategy for introducing substituents.

C-2 Position: The C2-position is the most acidic site on the oxazole ring, making it susceptible to deprotonation by strong bases like organolithium reagents. pharmaguideline.comwikipedia.org This lithiated intermediate can then react with various electrophiles to introduce substituents at the C2-position. wikipedia.org Palladium-catalyzed direct arylation has also been developed for regioselective functionalization at the C2-position. organic-chemistry.org

C-4 Position: Functionalization at the C4-position is less common than at C2 or C5. However, specific methods have been developed, such as a copper-catalyzed direct functionalization of the C4-position of oxazoles. rsc.org Iodination at the C4-position can be achieved via 2-lithiooxazoles. acs.org Palladium-catalyzed C4-olefination via C-H bond activation has also been reported. acs.org

C-5 Position: The C5-position is susceptible to electrophilic attack, especially when the oxazole ring is activated by an electron-donating group. tandfonline.comsemanticscholar.org Palladium-catalyzed direct arylation is a versatile method for introducing aryl groups at the C5-position. organic-chemistry.org

Table 2: Reactivity of the 1,3-Oxazole Ring

| Position | Type of Reaction | Common Reagents/Conditions | Notes |

| C-2 | Deprotonation/Electrophilic Quench | n-BuLi, then electrophile | Most acidic proton. pharmaguideline.comwikipedia.org |

| C-2 | Nucleophilic Substitution | Requires a good leaving group | Halogen substitution reactivity: C2 >> C4 > C5. tandfonline.comsemanticscholar.org |

| C-4 | Direct Functionalization | Cu(TFA)₂ | Can be functionalized in the presence of the more reactive C2-position. rsc.org |

| C-4 | Olefination | Pd-catalysis | Achieved via C-H bond activation. acs.org |

| C-5 | Electrophilic Substitution | Electrophile | Favored site for electrophilic attack. tandfonline.comsemanticscholar.org |

| C-5 | Direct Arylation | Pd-catalysis | Regioselective arylation is possible. organic-chemistry.org |

Modifications of the Thiophene Heterocycle

Beyond transformations involving the bromo-substituent, the thiophene ring itself can undergo further modifications. Electrophilic substitution reactions, such as nitration or acylation, can potentially occur at the vacant positions of the thiophene ring, although the directing effects of the existing substituents (the bromo and oxazolyl groups) would need to be considered.

Metalation of the thiophene ring, for instance using organolithium reagents, can provide a route to introduce additional functional groups. colab.ws The position of metalation would be influenced by the directing ability of the substituents and the reaction conditions. Subsequent reaction of the lithiated thiophene with an electrophile would allow for the introduction of a variety of substituents. The synthesis of thiophene-based heterocyclic compounds with 1,2,4-triazole (B32235) rings demonstrates the versatility of modifying the thiophene core to build more complex structures. researchgate.net

Functional Group Interconversions on the Thiophene Ring

One of the most fundamental transformations is lithiation followed by electrophilic quench . Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in lithium-halogen exchange, generating the highly reactive 5-lithio-2-(1,3-oxazol-5-yl)thiophene intermediate. This intermediate can then be reacted with a wide array of electrophiles to introduce new functionalities.

Table 1: Potential Functional Group Interconversions via Lithiation of this compound

| Electrophile | Reagent Example | Potential Product |

| Carbon dioxide | CO₂ | 5-(1,3-Oxazol-5-yl)thiophene-2-carboxylic acid |

| Aldehydes/Ketones | Formaldehyde (HCHO) | (5-(1,3-Oxazol-5-yl)thiophen-2-yl)methanol |

| Alkyl halides | Methyl iodide (CH₃I) | 5-(5-Methyl-2-thienyl)-1,3-oxazole |

| Borates | Trimethyl borate (B1201080) (B(OCH₃)₃) | (5-(1,3-Oxazol-5-yl)thiophen-2-yl)boronic acid |

It is important to note that the stability of the oxazole ring under strongly basic conditions should be considered, as some oxazoles can be susceptible to ring-opening.

Reactivity of the Thiophene Ring for Further Diversification

The bromine atom on the thiophene ring is ideally positioned for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the this compound scaffold.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. This would enable the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the thiophene ring.

Stille Coupling: The Stille reaction provides an alternative method for carbon-carbon bond formation by coupling the bromo-thienyl oxazole with organostannanes. This method is often tolerant of a wide range of functional groups.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. This involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Heck Coupling: The Heck reaction would allow for the introduction of vinyl groups by reacting the bromo-thienyl oxazole with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This powerful reaction would enable the formation of a carbon-nitrogen bond, leading to the synthesis of various amino-substituted derivatives. It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine.

Table 2: Potential Cross-Coupling Reactions for the Diversification of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(5-Phenyl-2-thienyl)-1,3-oxazole |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 5-(5-Vinyl-2-thienyl)-1,3-oxazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(5-(Phenylethynyl)-2-thienyl)-1,3-oxazole |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-(5-(E)-Styryl-2-thienyl)-1,3-oxazole |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(5-(1,3-Oxazol-5-yl)thiophen-2-yl)morpholine |

The successful implementation of these reactions would provide access to a vast library of novel compounds based on the 5-(2-thienyl)-1,3-oxazole (B1273760) scaffold, which could be valuable for various scientific investigations.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 5 Bromo 2 Thienyl 1,3 Oxazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of 5-(5-bromo-2-thienyl)-1,3-oxazole analogues, the chemical shifts (δ) and coupling constants (J) of the aromatic and heterocyclic protons are particularly informative.

For instance, in the ¹H NMR spectrum of 3,5-diphenylisoxazole (B109209), the aromatic protons appear as a multiplet in the range of δ 7.43-7.91 ppm, while the isoxazole (B147169) proton presents as a singlet at δ 6.84 ppm. rsc.org Similarly, for 5-(4-bromophenyl)-3-phenylisoxazole, the aromatic protons are observed between δ 7.46-7.87 ppm, with the isoxazole proton at δ 6.83 ppm. rsc.org The presence of electron-donating or electron-withdrawing substituents on the phenyl rings can cause shifts in these signals, providing further structural confirmation.

Table 1: ¹H NMR Data for Selected this compound Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3,5-diphenylisoxazole rsc.org | CDCl₃ | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) |

| 3-phenyl-5-(p-tolyl)isoxazole rsc.org | CDCl₃ | 7.87 (dt, J = 3.9, 2.2 Hz, 2H, ArH), 7.73 (d, J = 8.2 Hz, 2H, ArH), 7.53–7.39 (m, 3H, ArH), 7.28 (d, J = 7.9 Hz, 2H, ArH), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH₃) |

| 5-(4-chlorophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) |

| 5-(4-bromophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 7.87–7.84 (m, 2H, ArH), 7.73–7.69 (m, 2H, ArH), 7.64–7.61 (m, 2H, ArH), 7.51–7.46 (m, 3H, ArH), 6.83 (s, 1H, isoxazole-H) |

Complementing ¹H NMR, ¹³C NMR spectroscopy provides data on the carbon framework of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. In this compound analogues, the carbon signals for the aromatic and heterocyclic rings are of primary interest.

For example, the ¹³C NMR spectrum of 3,5-diphenylisoxazole shows signals for the aromatic carbons in the range of δ 125.7-130.1 ppm, with the isoxazole carbons appearing at δ 97.4, 162.9, and 170.3 ppm. rsc.org The presence of a bromine atom in 5-(4-bromophenyl)-3-phenylisoxazole shifts the signal of the carbon to which it is attached to δ 124.5 ppm. rsc.org

Table 2: ¹³C NMR Data for Selected this compound Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3,5-diphenylisoxazole rsc.org | CDCl₃ | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 |

| 3-phenyl-5-(p-tolyl)isoxazole rsc.org | CDCl₃ | 170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 |

| 5-(4-chlorophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 |

| 5-(4-bromophenyl)-3-phenylisoxazole rsc.org | CDCl₃ | 169.2, 163.0, 132.2, 130.1, 128.9, 128.8, 127.2, 126.8, 126.3, 124.5, 97.8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular formula is C₇H₄BrNOS, resulting in a molar mass of approximately 230.08 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, with two molecular ion peaks of nearly equal intensity separated by two mass units.

The fragmentation of these molecules under electron ionization typically involves the cleavage of the weaker bonds, providing valuable structural information. For instance, the fragmentation of related oxadiazole derivatives has been studied to understand their stability and structure. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Data for a 5-(bromopyridin-2-yl)-1,3-oxazole Analogue uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 224.96581 | 136.5 |

| [M+Na]⁺ | 246.94775 | 149.7 |

| [M-H]⁻ | 222.95125 | 144.4 |

| [M+NH₄]⁺ | 241.99235 | 156.4 |

| [M+K]⁺ | 262.92169 | 140.5 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. For this compound and its analogues, characteristic IR absorption bands would be expected for the C=N and C-O-C stretching vibrations of the oxazole (B20620) ring, as well as the C-H and C=C stretching vibrations of the aromatic and thiophene (B33073) rings. The C-Br stretching vibration would also be present at a lower frequency. For example, in related thiazole (B1198619) derivatives, the C=N stretching vibration is observed around 1602-1631 cm⁻¹. researchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation by this compound analogues would be due to π-π* transitions within the conjugated system of the aromatic and heterocyclic rings. The wavelength of maximum absorption (λ_max) can be influenced by the substituents on the rings. For instance, the UV-Vis spectra of bromo-substituted benzo[1,2-d:4,5-d']bis( rsc.orgresearchgate.netrsc.orgthiadiazole)s show a red-shift in the longest wavelength band with increasing bromine substitution, indicating an extension of the conjugated π-system. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is then compared with the calculated theoretical values based on the proposed molecular formula to verify its accuracy. For this compound (C₇H₄BrNOS), the theoretical elemental composition would be calculated and compared against experimental results. sigmaaldrich.comsigmaaldrich.com This technique is crucial for confirming the purity and empirical formula of newly synthesized compounds. For example, the elemental analysis of a thiazole derivative with the formula C₇H₁₀N₆S₄ was found to be in close agreement with the calculated values. researchgate.net

Table 4: Theoretical vs. Found Elemental Analysis for a Thiazole Analogue researchgate.net

| Element | Theoretical % | Found % |

| Carbon | 27.45 | 27.33 |

| Hydrogen | 3.27 | 3.17 |

| Nitrogen | 27.45 | 27.51 |

| Sulfur | 41.83 | 41.92 |

Single Crystal X-ray Diffraction for Definitive Structural Determination

Studies on related heterocyclic compounds, such as fused triazolo/thiadiazole systems, have utilized single-crystal X-ray diffraction to confirm their molecular structures and analyze their packing in the crystal lattice. mdpi.com For example, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- rsc.orgrsc.orgsigmaaldrich.comtriazolo[3,4-b] researchgate.netrsc.orgsigmaaldrich.comthiadiazole was determined to be a monoclinic system with the space group P2₁/n. mdpi.com Similarly, the crystal structure of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione analogue was determined to be triclinic with the space group P-1. researchgate.net

Computational Chemistry and in Silico Investigations of 5 5 Bromo 2 Thienyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a system, providing deep insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For heterocyclic compounds similar to 5-(5-bromo-2-thienyl)-1,3-oxazole, DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to perform geometry optimization. researchgate.netafricanjournalofbiomedicalresearch.com

This process calculates the lowest energy conformation of the molecule, predicting key structural parameters. While specific experimental data for this compound is not publicly available, DFT optimization would yield precise values for its bond lengths, bond angles, and dihedral angles, establishing its most stable three-dimensional structure. africanjournalofbiomedicalresearch.com This optimized geometry is the essential starting point for all further computational analyses.

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) corresponds to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical descriptor of molecular stability and reactivity. mdpi.com A small energy gap suggests a molecule is more reactive and can be easily polarized, which is often a desirable trait for applications in electronics or as a reactive pharmacophore. africanjournalofbiomedicalresearch.commdpi.com For instance, studies on related organofluorine hexahydropyrimidine (B1621009) derivatives have shown that a minimal HOMO-LUMO gap can explain high reactivity with biological receptors. africanjournalofbiomedicalresearch.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Thiophene (B33073)/Oxazole-based Compounds

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | 4.0 to 5.0 |

Note: These values are illustrative, based on DFT calculations for structurally similar heterocyclic compounds, and serve to represent the expected range for this compound.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other species. Red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue-colored regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack. For this compound, MEP analysis would likely identify the nitrogen and oxygen atoms of the oxazole (B20620) ring as primary sites for electrophilic interaction. africanjournalofbiomedicalresearch.com

Further detail on reactivity can be obtained from Fukui functions, which are reactivity descriptors derived from DFT. These functions help to identify the most electrophilic and nucleophilic sites within a molecule with greater precision than MEP maps alone, guiding the understanding of its chemical behavior in reactions. africanjournalofbiomedicalresearch.com

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. This method is central to modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations place the ligand (e.g., this compound) into the active site of a target protein and calculate the most stable binding conformations. The results provide a detailed profile of the protein-ligand interactions. These interactions are typically a combination of:

Hydrogen Bonds: Crucial for specificity and strong binding, often involving heteroatoms in the ligand and amino acid residues like serine, tyrosine, or arginine in the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the thienyl ring) and nonpolar protein residues.

Halogen Bonds: The bromine atom on the thiophene ring could potentially form halogen bonds with electron-donating atoms in the protein's active site, an interaction of growing interest in drug design.

For example, a study on other oxazole derivatives targeting the heme-binding protein of Porphyromonas gingivalis revealed stable hydrogen bonding and hydrophobic interactions within the protein's binding pocket. nih.gov Similar analyses for this compound would be essential to hypothesize its potential biological targets.

The primary quantitative output of a molecular docking simulation is the binding affinity or docking score, typically expressed in kcal/mol. This value estimates the free energy of binding for the ligand-protein complex. A lower (more negative) binding energy indicates a more stable complex and, consequently, a higher predicted inhibitory activity of the ligand against the target protein. nih.gov

In silico screening involves docking a library of compounds against a specific target and ranking them by their binding affinities. Studies on various heterocyclic compounds have successfully used this method to predict potent inhibitors. For instance, oxadiazole and thiadiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, while other thiazole (B1198619) derivatives have been identified as potential tubulin polymerization inhibitors for anticancer applications. uomustansiriyah.edu.iqnih.gov A docking study of this compound could reveal its potential as an inhibitor for a range of targets.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

MD simulations could be employed to understand the conformational preferences of this compound. By simulating the molecule's behavior in a virtual environment that mimics physiological conditions (e.g., in a water box at a specific temperature and pressure), researchers can observe the torsional angles between the two rings. This would reveal the most energetically favorable conformations, whether the molecule tends to be planar or adopts a more twisted geometry. The stability of these conformations can be assessed by analyzing the potential energy of the system over the simulation trajectory. nih.gov Understanding these dynamics is crucial, as the specific conformation of a molecule often dictates its ability to bind to a biological target.

Furthermore, MD simulations can be used to study the stability of the compound under different conditions. For instance, simulations at varying temperatures can help predict its thermal stability. The root-mean-square deviation (RMSD) of the atomic positions over time is a common metric used to evaluate the stability of a simulated structure; a stable complex will typically show low and converging RMSD values. nih.gov While specific MD studies on this compound are not yet prevalent in the literature, the methodology is widely applied to other heterocyclic compounds to understand their dynamic behavior and interaction with biological systems. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds, prioritizing candidates for synthesis, and optimizing lead compounds. mdpi.com

The development of predictive QSAR models is contingent on having a dataset of structurally related compounds with experimentally determined biological activities, such as antimicrobial or anticancer effects. nih.govnih.gov For the thienyl-oxazole scaffold, a hypothetical QSAR study would involve synthesizing a series of derivatives of this compound and testing their efficacy in a relevant biological assay (e.g., determining the minimum inhibitory concentration against a bacterial strain).

Once the activity data is obtained, a QSAR model can be built. This involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that correlates these descriptors with the observed biological activity. nih.gov For instance, a simplified, hypothetical QSAR model for predicting antibacterial activity might look like the equation in the table below.

Table 1: Hypothetical QSAR Model for Biological Efficacy This table is for illustrative purposes and does not represent actual experimental data for the named compound.

| Dependent Variable | Equation | Statistical Significance |

|---|---|---|

| Biological Activity (log 1/MIC) | = 0.75 * (LogP) - 0.21 * (Molecular Weight) + 1.54 * (Dipole Moment) + C | r² = 0.85, q² = 0.78 |

MIC (Minimum Inhibitory Concentration) is a measure of antibacterial efficacy. LogP represents the lipophilicity, Molecular Weight is a steric descriptor, and Dipole Moment is an electronic descriptor. The correlation coefficient (r²) and cross-validated correlation coefficient (q²) indicate the model's predictive power.

Such a model, once validated, could be used to predict the biological efficacy of other unsynthesized thienyl-oxazole derivatives, guiding the design of more potent compounds. nih.gov

The core of any QSAR model is the correlation of molecular descriptors with pharmacological responses. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and topological properties. The goal is to understand which of these properties are most influential in determining the compound's activity.

For a compound like this compound, a variety of descriptors would be relevant. The presence of the bromine atom, for example, significantly affects electronic properties and lipophilicity, which can be crucial for membrane permeability and interaction with target proteins. nih.gov Studies on other heterocyclic compounds have shown that descriptors related to lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants, dipole moment), and molecular shape (e.g., molecular volume, surface area) are often correlated with biological activity. nih.govresearchgate.net

The table below provides examples of molecular descriptor classes and their potential interpretation in a QSAR study for this compound.

Table 2: Classes of Molecular Descriptors and Their Relevance This table illustrates the types of descriptors used in QSAR studies.

| Descriptor Class | Example Descriptor | Potential Interpretation of Correlation with Activity |

|---|---|---|

| Electronic | Dipole Moment | A positive correlation might suggest that polar interactions are important for binding to the biological target. |

| Steric | Molecular Volume | A negative correlation could indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance at the binding site. |

| Lipophilic | LogP (Partition Coefficient) | A positive correlation often suggests that the compound needs to cross cell membranes to reach its target. |

| Topological | Wiener Index | This descriptor relates to molecular branching and can be correlated with how the molecule fits into a receptor pocket. |

By analyzing the coefficients in the QSAR equation, researchers can infer which properties to modify in order to enhance the desired pharmacological response. For example, if the model shows a positive correlation between activity and LogP, future synthetic efforts might focus on making the molecule more lipophilic. This rational, data-driven approach is a key advantage of using QSAR in drug design. nih.gov

Biological Activities and Pharmacological Applications of 5 5 Bromo 2 Thienyl 1,3 Oxazole Derivatives

Antimicrobial Efficacy

The antimicrobial properties of 5-(5-bromo-2-thienyl)-1,3-oxazole and its related derivatives have been a key area of research, demonstrating a broad range of activities against various pathogens.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of the 5-(2-thienyl)-1,3,4-oxadiazole scaffold, which is structurally related to the 1,3-oxazole core, have shown notable in vitro antibacterial activity. One study synthesized a series of these derivatives and tested them against a panel of bacteria. nih.gov It was found that certain N-Mannich base derivatives of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione displayed significant broad-spectrum antibacterial action. nih.gov Specifically, some of these compounds were highly active against the Gram-positive bacterium Staphylococcus aureus. nih.gov However, many of the synthesized thiourea (B124793) and triazolo[3,4-b] nih.govmdpi.comuobaghdad.edu.iqthiadiazole derivatives showed limited to no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

In another study, hybrid compounds of fluoroquinolone with 1,3,4-oxadiazoles demonstrated good to excellent activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like ampicillin (B1664943) and gentamicin. mdpi.com Similarly, derivatives of 5-bromoisatin (B120047) containing an oxazole (B20620) ring have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative strains. uobaghdad.edu.iq The collective findings suggest that the oxazole and its related heterocyclic systems are a promising foundation for the development of new antibacterial agents. najah.edu

| Compound Type | Target Organism | Activity Level | Reference |

| 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thione derivatives | Staphylococcus aureus | High | nih.gov |

| 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thione derivatives | Escherichia coli | Inactive | nih.gov |

| 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thione derivatives | Pseudomonas aeruginosa | Inactive | nih.gov |

| Fluoroquinolone-1,3,4-oxadiazole hybrids | Gram-positive & Gram-negative bacteria | Good to Excellent | mdpi.com |

| 5-Bromoisatin-oxazole derivatives | Gram-positive & Gram-negative bacteria | Moderate to Good | uobaghdad.edu.iq |

Antifungal Properties (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of oxazole-related structures has been well-documented. For instance, two novel 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, were found to be effective against Candida albicans, both exhibiting a minimum inhibitory concentration (MIC) of 32 μg/ml. nih.gov These compounds demonstrated a fungistatic profile and were non-toxic in cell line evaluations. nih.gov In a murine model of systemic candidiasis, both compounds significantly reduced the fungal burden in the kidneys and spleen. nih.gov Another 1,3,4-oxadiazole derivative, LMM6, also showed high efficacy against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL. nih.gov LMM6 not only exhibited a fungicidal profile but also demonstrated promising anti-biofilm activity. nih.gov

With regard to Aspergillus niger, a study on novel compounds containing the 1,3,4-oxadiazole ring reported their antifungal activity. ranf.com Some of these synthesized compounds showed zones of inhibition against A. niger, with MIC values varying depending on the specific substitutions on the heterocyclic ring. ranf.com For example, a derivative with a p-fluoro phenyl substitution demonstrated a significant zone of inhibition of 3.5 mm with a MIC of 35 µg/mL. ranf.com These findings underscore the potential of the oxazole and related oxadiazole core in the development of new antifungal therapies. mdpi.commdpi.com

| Compound | Target Organism | MIC (μg/mL) | Reference |

| LMM5 | Candida albicans | 32 | nih.gov |

| LMM11 | Candida albicans | 32 | nih.gov |

| LMM6 | Candida albicans | 8-32 | nih.gov |

| IXc | Aspergillus niger | 35 | ranf.com |

Antitubercular Activity against Mycobacterium tuberculosis

The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including those with an oxadiazole core. Research has shown that certain 1,3,4-oxadiazole derivatives possess activity against Mycobacterium tuberculosis. For example, some 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have been tested for their antimicrobial properties, including against mycobacteria. mdpi.com In one study, newly synthesized N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides were evaluated against three M. tuberculosis cell lines. researchgate.net The results indicated that these compounds are potential candidates for the development of novel antitubercular drugs. researchgate.net

Furthermore, a series of 5-nitrofuran-triazole conjugates, which share some structural similarities with the compounds of interest, were screened for their antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov One of the compounds in this series demonstrated promising activity with a MIC value of 0.25 μg/ml. nih.gov In a different study, novel pyrazolin-5-ones were tested, with one derivative showing a very low MIC of 0.05-0.1 µg/ml against M. tuberculosis. nih.gov More recently, a series of N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide and N-(benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamide compounds, which incorporate a benzazole (benzoxazole or benzothiazole) ring, exhibited potent antimycobacterial activity with MIC values ranging from 1.05 to 4.10 µM. dergipark.org.tr

Anticancer and Antiproliferative Investigations

The cytotoxic and antiproliferative effects of this compound derivatives have been explored against various human cancer cell lines, revealing their potential as anticancer agents.

Cytotoxicity against Various Human Cancer Cell Lines (e.g., HepG-2, HCT 116, MCF-7, PC-3, MDA-MB-231, SW620, AsPC-1)

Derivatives containing the thieno[2,3-d]pyrimidine (B153573) core with an isoxazole (B147169) moiety have demonstrated significant cytotoxicity against several cancer cell lines. In one study, a series of these compounds were synthesized and evaluated against A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. preprints.org Many of the target compounds showed good to excellent cytotoxicity, with one compound in particular, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e), exhibiting broad-spectrum and potent activity against all three cell lines with IC50 values of 2.79, 6.69, and 4.21 x 10⁻³ μM, respectively. preprints.org These values were significantly lower than the reference drug, gefitinib. preprints.org

In another line of research, novel 2,4,5-trisubstituted oxazole derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Several of these compounds displayed good in vitro antiproliferative activity that was comparable to the positive control, 5-fluorouracil. nih.gov Furthermore, a novel benzimidazole (B57391) derivative showed significant antiproliferative activities against HepG2 (liver cancer) and A549 cell lines, with IC50 values of 15.58 and 15.80 µM, respectively. jksus.org This compound also demonstrated cytotoxic effects against MCF-7 cells. jksus.org

| Compound | Cell Line | IC50 (μM) | Reference |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | A549 | 2.79 x 10⁻³ | preprints.org |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | HCT116 | 6.69 x 10⁻³ | preprints.org |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e) | MCF-7 | 4.21 x 10⁻³ | preprints.org |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |

| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |

Modulation of Cellular Growth and Apoptosis Pathways

The mechanism of action for the anticancer effects of these heterocyclic compounds often involves the induction of apoptosis. For instance, a study on synthetic 1,3-thiazole derivatives bearing a phthalimide (B116566) structure found that their cytotoxic activity on cancer cells, including MCF-7 and MDA-MB-468, was related to the induction of apoptosis. nih.gov This was evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov RT-PCR analysis of apoptosis markers suggested that these compounds induce apoptosis through the intrinsic pathway. nih.gov

Similarly, new benzoxazole (B165842) and thiazole-based derivatives have been designed to target apoptosis. nih.gov These studies highlight that the oxazole and related azole scaffolds can serve as a template for developing compounds that modulate cellular growth and trigger programmed cell death in cancer cells. The ability of these compounds to induce apoptosis is a key factor in their potential as effective anticancer agents. nih.gov

Anti-inflammatory Response Modulation

Derivatives of this compound have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of key inflammatory mediators and efficacy in preclinical models of inflammation.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets in the development of anti-inflammatory drugs. nih.gov These enzymes are responsible for the synthesis of prostaglandins, which are key players in the inflammation cascade. nih.gov Inhibition of COX-2 is desirable for anti-inflammatory effects, while inhibition of COX-1 is associated with gastrointestinal side effects. nih.gov

A study on new 2,3,4-trisubstituted thiophene (B33073) derivatives revealed that some of these compounds exhibit selective COX-2 inhibitory activity. nih.gov Specifically, the compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) showed a high selectivity towards COX-2 with an IC50 value of 5.45 μM and a selectivity index of 8.37, compared to celecoxib (B62257) which has a selectivity index of 15.44. nih.gov This compound also demonstrated acceptable inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. nih.gov Molecular modeling studies have suggested that this derivative binds to the active sites of both COX-2 and 5-LOX in a manner similar to known inhibitors. nih.gov

Furthermore, research on cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds has identified compounds with potent and selective COX-2 inhibition. nih.gov Certain non-carboxylic cyclic imide derivatives were found to be the most active inhibitors of the COX-2 isozyme, with some displaying high levels of selective COX-2 inhibition (SI ≥ 250 − 333.3), comparable to celecoxib (SI ≥ 387.6). nih.gov

The following table summarizes the COX-2 inhibitory activity of selected thiophene and cyclic imide derivatives:

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference Compound | Reference SI |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | 8.37 | Celecoxib | 15.44 |

| Non-carboxylic cyclic imide derivatives | COX-2 | N/A | ≥ 250 − 333.3 | Celecoxib | ≥ 387.6 |

The anti-inflammatory potential of oxazole and its derivatives has been further substantiated in various in vivo models. The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity.

In a study investigating new thiophene derivatives, several compounds were evaluated for their in vivo anti-inflammatory activity using this model. nih.gov The most active compounds from this initial screening were then selected for further in vitro evaluation of their COX-1/COX-2 and 5-LOX inhibitory activities. nih.gov Another study on novel oxazole derivatives also employed the carrageenan-induced rat hind paw method to assess their anti-inflammatory effects. jddtonline.info

Research on 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated their ability to reduce paw edema in the carrageenan-induced rat paw edema model. nih.gov One particular derivative, Ox-6f, showed the highest potential to decrease edema volume. nih.gov At a dose of 10 mg/kg, this compound significantly reduced carrageenan-induced edema by up to 79.83% after 12 hours. nih.gov For comparison, the standard drug ibuprofen (B1674241) at the same dose caused an 84.71% reduction in edema. nih.gov

The table below presents the in vivo anti-inflammatory activity of a selected oxadiazole derivative:

| Compound | Dose (mg/kg) | Edema Reduction (%) | Time (hours) | Standard Drug | Standard Drug Edema Reduction (%) |

| Ox-6f | 10 | 79.83 ± 4.04 | 12 | Ibuprofen | 84.71 ± 2.77 |

Antidiabetic Potential

Certain derivatives of this compound have been investigated for their potential in managing diabetes, primarily through the inhibition of key digestive enzymes and the regulation of glucose metabolism.

Alpha-amylase is a crucial enzyme in the digestion of carbohydrates. Inhibiting this enzyme can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing the post-meal spike in blood glucose levels. This is a recognized therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

A study focusing on novel oxadiazole derivatives identified them as potent inhibitors of α-amylase. nih.govnih.gov One compound, in particular, designated as 5g, demonstrated outstanding inhibitory potential against α-amylase with an IC50 value of 13.09±0.06 µg/ml. nih.gov This was comparable to the standard drug acarbose, which had an IC50 value of 12.20±0.78 µg/ml. nih.gov Other synthesized compounds in the same series also showed significant α-amylase inhibition. nih.gov

The inhibitory activities of these oxadiazole derivatives against α-amylase are summarized in the table below:

| Compound | IC50 (µg/ml) against α-amylase | Standard Drug | Standard Drug IC50 (µg/ml) |

| 5g | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 |

| 5a | 60.02 ± 0.08 | Acarbose | 12.20 ± 0.78 |

| 5b | 64.8 ± 1.07 | Acarbose | 12.20 ± 0.78 |

Beyond enzyme inhibition, the direct effects of these compounds on glucose metabolism in cellular models are also an area of investigation. An in vitro model using chick embryo liver cells has been used to demonstrate the "glucose effect," where glucose administration can influence metabolic pathways. nih.gov While this specific study did not test this compound derivatives, it highlights a relevant methodology for future research into how these compounds might directly regulate glucose metabolism at a cellular level.

Enzyme Inhibitory Activities (Target-Specific Research)

The therapeutic potential of this compound derivatives extends to the inhibition of various other enzymes implicated in different diseases.

For instance, in the context of diabetes, besides α-amylase, α-glucosidase is another key enzyme involved in carbohydrate digestion. nih.govnih.gov The same study that identified potent α-amylase inhibitors also found that some oxadiazole analogs were strong inhibitors of α-glucosidase. nih.govnih.gov Two compounds, 5a and 4a(a), exhibited strong inhibitory potential against α-glucosidase with IC50 values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively, which were comparable to the standard drug miglitol (B1676588) (IC50 = 11.47±0.02 µg/ml). nih.gov

Furthermore, research into other heterocyclic compounds has revealed a broad range of enzyme inhibitory activities. For example, derivatives of 1,3,4-thiadiazole (B1197879) have shown significant inhibitory activity against α-glucosidase, with some compounds being more potent than the reference drug acarbose. mdpi.com Additionally, certain benzofuran (B130515) derivatives have been evaluated for their inhibitory effects against multiple targets relevant to type 2 diabetes, including α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov

The versatility of the oxazole and related heterocyclic scaffolds suggests that derivatives of this compound could be promising candidates for the development of novel inhibitors for a variety of enzymatic targets, warranting further investigation into their specific inhibitory profiles.

Histone Deacetylase (HDAC) Inhibition Profile

There is currently no publicly available scientific literature detailing the histone deacetylase (HDAC) inhibition profile of this compound or its derivatives. Research into the broad class of oxazole-containing compounds has explored a variety of biological activities, but specific investigations into their potential as HDAC inhibitors have not been reported for this particular chemical structure. researchgate.netnih.govd-nb.info

Dual-Specificity Tyrosine Phosphorylation Regulated Kinase (DYRK1A/DYRK1B) Inhibition

Investigations into the inhibitory effects of this compound derivatives on the dual-specificity tyrosine phosphorylation regulated kinases, DYRK1A and DYRK1B, have not been documented in the available scientific research. While various heterocyclic compounds are assessed for kinase inhibition, specific data for this thienyl-oxazole derivative is not present in the literature.

Monoamine Oxidase B (MAO-B) Modulation

The modulatory activity of this compound derivatives on monoamine oxidase B (MAO-B) has not been a subject of published scientific inquiry. The role of oxazole derivatives in neuropharmacology is an area of interest, but specific studies targeting MAO-B with this compound have not been reported.

Acetylcholinesterase (AChE) Inhibition

There are no specific research findings on the acetylcholinesterase (AChE) inhibitory properties of this compound or its derivatives in the current body of scientific literature.

RNA Splicing Modulation

The potential for this compound derivatives to act as modulators of RNA splicing has not been investigated in any publicly available research.

Antioxidant Activity

While the broader class of oxazole derivatives has been noted for potential antioxidant properties in some chemical contexts, specific studies to evaluate the antioxidant activity of this compound and its derivatives have not been reported in the scientific literature. researchgate.netnih.govd-nb.info Therefore, no data on its capacity to scavenge free radicals or its effects on oxidative stress markers is available.

Structure Activity Relationship Sar Studies of 5 5 Bromo 2 Thienyl 1,3 Oxazole Scaffolds

Impact of Substituents on Biological Activity

The biological profile of the 5-(5-bromo-2-thienyl)-1,3-oxazole scaffold is highly sensitive to the nature and position of its substituents. The interplay between the different components of the molecule—the halogen, the thiophene (B33073) ring, and the oxazole (B20620) ring—dictates its pharmacological effects.

The presence and nature of a halogen atom, particularly bromine, on the thiophene ring significantly modulate the pharmacological properties of thienyl-oxazole derivatives. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The bromine atom at the 5-position of the thiophene ring in the parent scaffold is a key feature. Studies on related heterocyclic compounds have shown that halogen substituents can enhance biological activity. For instance, in a series of benzothiazole (B30560) derivatives, bromination was a critical step to enable further synthetic modifications and was found to influence the antiproliferative activity of the final compounds. Specifically, the bromine at position 5 enhances electrophilicity, which can facilitate interactions with nucleophilic residues in a biological target.

The thiophene ring is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for a phenyl ring. nih.gov Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Modifications to the thiophene ring, beyond the existing bromine atom, can lead to significant changes in biological activity.

Studies on various thiophene derivatives have demonstrated that the position and nature of substituents are critical. For example, in a series of thiophene-2-carboxamide derivatives, substitutions on the thiophene ring influenced their antioxidant and antibacterial activities. researchgate.net Specifically, the presence of a methoxy (B1213986) group on an associated aryl ring led to more potent activity compared to a methyl group or a chlorine atom. researchgate.net

Furthermore, research on other thiophene-containing compounds has shown that even minor changes to the substituents can have a profound impact. For instance, in a series of pyrazolyl–thiazole (B1198619) derivatives of thiophene, different substitutions led to varying degrees of antimicrobial and antioxidant activities. rsc.orgnih.gov This highlights the importance of exploring a range of substituents on the thiophene ring of the this compound scaffold to optimize its biological effects.

Table 1: Impact of Thiophene Ring Substitutions on Biological Activity in Related Scaffolds

| Scaffold | Substitution | Biological Activity | Reference |

| Thiophene-2-carboxamide | Methoxy group on aryl | Enhanced antibacterial activity | researchgate.net |

| Thiophene-2-carboxamide | Methyl group or chlorine atom | Lower antibacterial activity | researchgate.net |

| Pyrazolyl–thiazole of thiophene | Varied substitutions | Modulation of antimicrobial and antioxidant activity | rsc.orgnih.gov |

This table is illustrative and based on findings from related thiophene-containing scaffolds.

In general, electrophilic substitution on the oxazole ring tends to occur at the C-5 position. tandfonline.com However, the parent scaffold already has the 5-bromo-2-thienyl group at this position. Therefore, SAR studies often focus on modifications at the C-2 and C-4 positions.

Research on various oxazole derivatives has shown that the nature of the substituent at the C-2 position can significantly impact activity. For instance, in a series of 2-substituted benzothiazoles, the type of group at the C-2 position was a key determinant of their antiproliferative activity. mdpi.com Similarly, for the this compound scaffold, introducing different aryl or alkyl groups at the C-2 position would likely lead to a range of biological activities.

Substitutions at the C-4 position of the oxazole ring have also been shown to be important. In some series of oxazole derivatives, the introduction of specific groups at C-4 has led to enhanced potency. nih.gov For the this compound scaffold, exploring a variety of small alkyl or functionalized groups at the C-4 position could be a fruitful strategy for optimizing its pharmacological profile.

Table 2: General Influence of Substitutions on the Oxazole Ring

| Position | Type of Substituent | General Impact on Activity |

| C-2 | Aryl, Alkyl | Significant modulation of biological activity |

| C-4 | Small Alkyl, Functional Groups | Can enhance potency |

| C-5 | Aryl (as in parent scaffold) | Key for initial biological activity |

This table provides a general overview based on SAR principles of oxazole-containing compounds.

Identification of Pharmacophores and Key Structural Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric elements are likely a combination of the brominated thiophene ring and the oxazole moiety.

The brominated thiophene ring can act as a hydrophobic region and a potential halogen bond donor. The oxazole ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding and other polar interactions. mdpi.com The relative orientation of these two rings is critical for proper binding to a biological target.

Pharmacophore modeling studies on related inhibitors of enzymes like Akt2 have identified key features such as hydrogen bond acceptors, hydrophobic features, and aromatic rings as being crucial for activity. nih.gov It is plausible that the this compound scaffold fits a similar pharmacophore model, where the oxazole nitrogen acts as a hydrogen bond acceptor and the bromothiophene moiety provides the hydrophobic and aromatic features.

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in elucidating the SAR of complex molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how these compounds interact with their biological targets.

Molecular docking simulations can predict the binding mode and affinity of derivatives of the this compound scaffold with a specific protein target. nih.govresearchgate.netresearchgate.net These studies can help to rationalize the observed SAR and guide the design of new analogs with improved binding characteristics. For example, docking studies on related thiophene derivatives have been used to understand their interactions with bacterial enzymes.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By analyzing a set of derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. Computational studies on pyrazolyl–thiazole derivatives of thiophene have successfully used density functional theory (DFT) calculations and molecular docking to understand their electronic properties and binding interactions. rsc.orgnih.gov

Future Research Directions and Translational Perspectives for 5 5 Bromo 2 Thienyl 1,3 Oxazole

The unique structural combination of a brominated thiophene (B33073) ring and an oxazole (B20620) moiety in 5-(5-Bromo-2-thienyl)-1,3-oxazole presents a promising scaffold for further scientific exploration. The inherent biological activities associated with both thiophene and oxazole heterocycles suggest a rich field for future research, spanning from the development of new therapeutic agents to novel applications in material science. This article explores the prospective research directions and translational potential of this compound.

常见问题

Q. What are the common synthetic routes for 5-(5-Bromo-2-thienyl)-1,3-oxazole, and how can reaction conditions be optimized for yield?

The compound can be synthesized via van Leusen's oxazole synthesis , which involves reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux. For example, oxazole derivatives are prepared by heating the aldehyde (e.g., 5-bromo-2-thiophenecarboxaldehyde) with TosMIC and potassium carbonate in methanol at 70°C for 3 hours. Post-reaction, methanol is removed via rotary evaporation, and the product is extracted with methyl tert-butyl ether. Yield optimization requires controlling stoichiometry (equimolar aldehyde and TosMIC), ensuring anhydrous conditions, and precise temperature control during reflux .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : Use and to confirm the structure. For example, aromatic protons in the thienyl and oxazole rings typically appear at δ 7.0–8.5 ppm. HRMS (ESI) validates the molecular ion peak (e.g., [M] at m/z 404.0266 for analogous oxazole derivatives) .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) determines bond lengths, angles, and packing. For instance, monoclinic systems (space group P2/c) with unit cell parameters (e.g., a = 9.3158 Å, β = 100.571°) are analyzed to resolve halogen-bonding interactions .

Advanced Research Questions

Q. How can molecular docking studies evaluate the binding affinity of this compound derivatives to therapeutic targets like PLK-1?

- Docking Workflow : Use AutoDock to simulate ligand-receptor interactions. Prepare the oxazole derivative’s 3D structure (e.g., protonation states, tautomers) and the target protein (e.g., PLK-1, PDB ID: 2OWB). Grid parameters should cover the active site (e.g., ATP-binding domain).

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. For example, oxazole derivatives with bromo-thienyl groups showed enhanced aromatase inhibition (IC < 10 µM) in analogous studies .

Q. What strategies resolve contradictions in crystallographic data interpretation for halogen-bonded oxazole derivatives?

- Electrostatic Potential Analysis : Calculate molecular electrostatic potentials (MEPs) to rank acceptor sites. For example, bromine in this compound acts as a halogen bond donor, interacting with oxazole nitrogen (distance ~3.0 Å).

- Multi-Scenario Refinement : Use SHELXL to refine against high-resolution data (R-factor < 0.05). Address twinning or disorder by testing alternative space groups and applying restraints (e.g., thermal parameters for overlapping atoms) .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound in cancer research?

- SAR Studies : Replace bromine with iodine or chlorine to alter lipophilicity and binding. For example, bromine enhances electron-withdrawing effects, stabilizing π-π stacking in kinase inhibitors.

- In Vitro Assays : Test derivatives against triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231). Compounds with bromo-thienyl groups induced mitotic catastrophe (IC ~5 µM) via PLK-1 inhibition, validated by Western blot (reduced phospho-PLK-1 levels) .

Methodological Insights

- Synthetic Optimization : Adjust solvent polarity (e.g., DMF vs. methanol) to improve oxazole ring formation .

- Data Conflict Resolution : Cross-validate NMR and X-ray data using DFT calculations (e.g., Gaussian09) to reconcile bond-length discrepancies .

- Biological Screening : Pair docking with surface plasmon resonance (SPR) to quantify binding kinetics (e.g., K values) for oxazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。